molecular formula C18H16N2O3S B2518519 N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide CAS No. 895455-86-4

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide

Cat. No.: B2518519
CAS No.: 895455-86-4
M. Wt: 340.4
InChI Key: MQKSESPNCAADPE-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is a synthetic organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both isoindolinone and sulfanylacetamide moieties in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via a nucleophilic substitution reaction using a suitable thiol and acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoindolinone derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes, receptors, or proteins, leading to modulation of biological pathways. The sulfanylacetamide group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylacetamide: Lacks the sulfanyl group, which may result in different biological activity.

    N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide: Contains a chlorine atom, which may alter its reactivity and biological properties.

Uniqueness

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide is unique due to the presence of both isoindolinone and sulfanylacetamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)24-10-16(21)19-12-5-8-14-15(9-12)18(23)20(2)17(14)22/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKSESPNCAADPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322421
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895455-86-4
Record name N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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